
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is a chemical compound known for its unique structure and reactivity It belongs to the class of benziodazoles, which are heterocyclic compounds containing both nitrogen and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- typically involves the reaction of 1,2-dihydro-3H-1,2-benziodazol-3-one with azide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the use of a catalyst to facilitate the azidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the azido group to an amine or other functional groups.
Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benziodazole derivatives.
科学的研究の応用
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, including bioconjugation and material science.
類似化合物との比較
Similar Compounds
- 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-2-[(4-methylphenyl)sulfonyl]
- 2-Acetyl-1-azido-1,2-dihydro-3H-1l3-benzo[d][1,2]iodazol-3-one
Uniqueness
Compared to similar compounds, 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is unique due to its specific azido functional group, which imparts distinct reactivity and potential applications. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials.
特性
CAS番号 |
193882-93-8 |
|---|---|
分子式 |
C7H5IN4O |
分子量 |
288.05 g/mol |
IUPAC名 |
1-azido-2H-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C7H5IN4O/c9-12-11-8-6-4-2-1-3-5(6)7(13)10-8/h1-4H,(H,10,13) |
InChIキー |
GFXZPTFBLNRCOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NI2N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
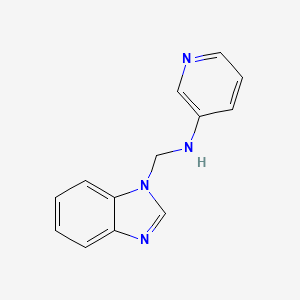
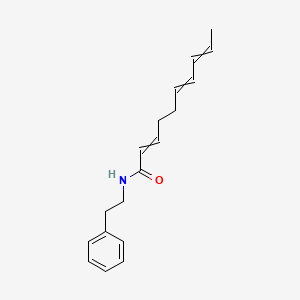

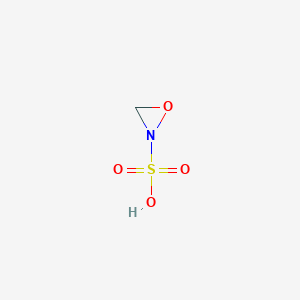

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
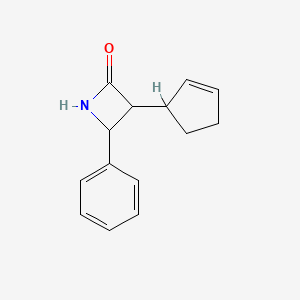
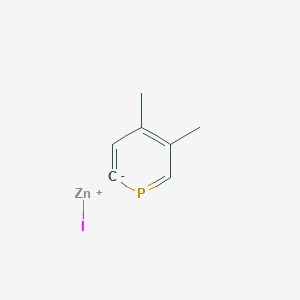
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
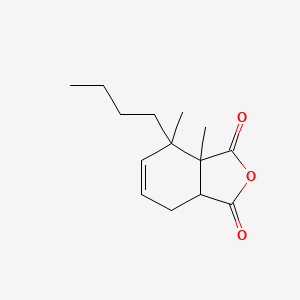
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

